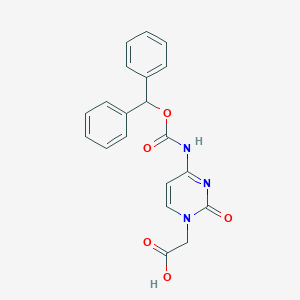

2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, refractive index, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the literature .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Molecules

The selective N-4 alkylation of cytosine plays a critical role in the synthesis of biologically active molecules . This compound could potentially be used in the development of practical reaction conditions toward a regioselective synthesis of N-4-alkyl cytosine derivatives .

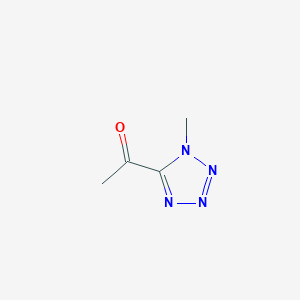

Protection of Adenine and Cytosine Bases

N-Benzoyltetrazole has been developed as a mild and selective reagent for monobenzoylation of the exocyclic amino group in nucleic acid bases . This compound could potentially be used for the protection of adenine and cytosine bases, an important procedure in the nucleic acid chemistry field .

Drug Design

Given its role in the synthesis of biologically active molecules, this compound could potentially be used in drug design, particularly in the design of pyrimidine-based drugs .

Antiviral Drug Development

In the context of HIV-1 infection, Integrase (IN) was successfully targeted for drug development . This compound could potentially be used in the development of new antiviral drugs with high activity and low cytotoxicity .

Development of Antiretroviral Therapy

The breakthrough of Integrase inhibitors (INI) has produced a great impulse in the use of multiple drugs that act on different viral targets, known as Highly Active Antiretroviral Therapy (HAART) . This compound could potentially be used in the development of such therapies .

Development of LEDGF Inhibitors

Important examples of this class are the lens epithelium-derived growth factor (LEDGF) inhibitors . This compound could potentially be used in the development of such inhibitors .

Wirkmechanismus

Target of Action

The primary target of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is likely to be the cytosine deaminase enzyme . This enzyme catalyzes the deamination of cytosine, producing uracil . It is present in prokaryotes and fungi and is an important member of the pyrimidine salvage pathway in those organisms .

Mode of Action

The compound’s interaction with its targets involves a selective N-4 alkylation of cytosine . This process plays a critical role in the synthesis of biologically active molecules . The sequence includes a direct and selective sulfonylation at the N-1 site of the cytosine, followed by the alkylation of the amino site .

Biochemical Pathways

The affected biochemical pathway is the pyrimidine salvage pathway . This pathway recycles pyrimidines to produce nucleotide monophosphates. The compound’s action on cytosine deaminase can affect this pathway and its downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with cytosine deaminase and the subsequent effects on the pyrimidine salvage pathway. This could potentially influence the production of uracil and other downstream products .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c24-17(25)13-23-12-11-16(21-19(23)26)22-20(27)28-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,18H,13H2,(H,24,25)(H,21,22,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWKJWIKZUONJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573525 |

Source

|

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186046-78-6 |

Source

|

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)